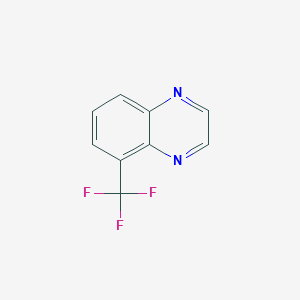
5-(Trifluoromethyl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethyl)quinoxaline: is a nitrogen-containing heterocyclic compound characterized by the presence of a trifluoromethyl group attached to the quinoxaline ring. Quinoxalines are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science . The trifluoromethyl group enhances the compound’s chemical stability and biological activity, making it a valuable target for research and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)quinoxaline typically involves the condensation of 1,2-diamines with 1,2-diketones. This reaction can be catalyzed by acids or bases and often requires anhydrous conditions to prevent side reactions . For instance, the reaction between 3-(trifluoromethyl)quinoxalin-2(1H)-one and various electrophiles can yield a range of substituted quinoxalines .
Industrial Production Methods: Industrial production methods for quinoxalines, including this compound, often focus on green chemistry principles. These methods may involve solvent-free reactions, the use of alternative reaction media such as water or ionic liquids, and microwave-assisted synthesis to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 5-(Trifluoromethyl)quinoxaline undergoes various chemical reactions, including:
Reduction: Reduction of quinoxaline derivatives can yield compounds with different biological properties.
Substitution: The trifluoromethyl group can be substituted with other functional groups, leading to a variety of derivatives with unique properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products: The major products formed from these reactions include quinoxaline 1,4-di-N-oxides, reduced quinoxaline derivatives, and various substituted quinoxalines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-(Trifluoromethyl)quinoxaline is used as a building block for the synthesis of more complex molecules. Its unique properties make it a valuable intermediate in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Medicine: In medicine, this compound derivatives are explored for their therapeutic potential in treating diseases such as cancer, tuberculosis, and viral infections. The compound’s stability and bioactivity enhance its suitability for pharmaceutical applications .
Industry: In the industrial sector, this compound is used in the development of dyes, fluorescent materials, and optoelectronic devices. Its unique optical properties make it an essential component in various technological applications .
Mecanismo De Acción
The mechanism of action of 5-(Trifluoromethyl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, quinoxaline 1,4-di-N-oxides exert their effects by causing DNA damage, leading to apoptosis in cancer cells . The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets, thereby increasing its efficacy .
Comparación Con Compuestos Similares
Quinoxaline: A nitrogen-containing heterocyclic compound with similar biological activities but lacking the trifluoromethyl group.
Quinazoline: Another nitrogen-containing heterocyclic compound with applications in pharmaceuticals and agrochemicals.
Uniqueness: 5-(Trifluoromethyl)quinoxaline is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability, biological activity, and ability to interact with various molecular targets. This makes it a valuable compound for research and development in multiple fields .
Propiedades
Fórmula molecular |
C9H5F3N2 |
|---|---|
Peso molecular |
198.14 g/mol |
Nombre IUPAC |
5-(trifluoromethyl)quinoxaline |
InChI |
InChI=1S/C9H5F3N2/c10-9(11,12)6-2-1-3-7-8(6)14-5-4-13-7/h1-5H |
Clave InChI |
WZWVTXWJJYIZEM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)N=CC=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















